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Cat. No.: B1330337 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the preparation of prominent chiral

catalysts derived from 1,2-diamines. These catalysts are instrumental in asymmetric synthesis,

a critical component of modern drug development and fine chemical production. The protocols

outlined below are based on established literature procedures and are intended to be a

practical guide for laboratory synthesis.

Introduction
Chiral 1,2-diamines are a privileged class of scaffolds in asymmetric catalysis. Their C₂-

symmetry and conformational rigidity, when incorporated into a ligand framework and

coordinated to a metal center, create a well-defined chiral environment. This enables the

catalyst to effectively control the stereochemical outcome of a wide range of chemical

transformations, leading to the synthesis of enantiomerically pure compounds. This is of

paramount importance in the pharmaceutical industry, where the biological activity of a drug is

often dependent on its specific stereochemistry.

This guide will focus on the preparation of three major classes of chiral catalysts derived from

1,2-diamines: Salen-type catalysts (e.g., Jacobsen's catalyst), Ruthenium-based transfer

hydrogenation catalysts (e.g., Ru-TsDPEN), and Bis(oxazoline) (BOX) ligands.
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Preparation of Chiral Salen-Type Catalysts:
Jacobsen's Catalyst
Jacobsen's catalyst is a manganese-containing coordination compound renowned for its

efficacy in the enantioselective epoxidation of unfunctionalized alkenes.[1][2] The synthesis is a

multi-step process that begins with the resolution of racemic 1,2-diaminocyclohexane.

Experimental Workflow for Jacobsen's Catalyst
Synthesis

Step 1: Resolution of 1,2-Diaminocyclohexane
Step 2: Ligand Synthesis

Step 3: Catalyst Formation

Racemic 1,2-diaminocyclohexane
(cis and trans mixture)

Formation of Diastereomeric Salts

L-(+)-Tartaric Acid

Crystallization (R,R)-1,2-diaminocyclohexane
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(R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)
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Air Oxidation

Mn(OAc)₂·4H₂O

Addition of LiCl Jacobsen's Catalyst
(Mn(III) Complex)
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Caption: Workflow for the synthesis of Jacobsen's catalyst.

Experimental Protocols
Step 1: Resolution of (±)-trans-1,2-Diaminocyclohexane[3]

In a flask, dissolve L-(+)-tartaric acid in water.

Slowly add a mixture of cis and trans isomers of 1,2-diaminocyclohexane. The addition is

exothermic.

After complete dissolution, add glacial acetic acid. A precipitate will form.
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Cool the mixture in an ice/water bath to promote further precipitation.

Collect the solid by suction filtration. This solid is the mono-(+)-tartrate salt of the (R,R)-

diamine.

To obtain the free diamine, the tartrate salt is typically treated with a base (e.g., NaOH) and

extracted with an organic solvent.

Step 2: Synthesis of the (R,R)-Salen Ligand[1][3]

Dissolve the resolved (R,R)-1,2-diaminocyclohexane in ethanol.

Add 2 equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde to the solution.

Heat the mixture at reflux for one hour.

Add water and cool the mixture in an ice bath to precipitate the yellow solid product.

Collect the solid by suction filtration and wash with ethanol.

The crude product can be purified by dissolving it in methylene chloride, washing with water

and brine, drying over sodium sulfate, and evaporating the solvent.

Step 3: Preparation of (R,R)-Jacobsen's Catalyst[1][2][3]

In a three-neck flask equipped with a reflux condenser, dissolve the (R,R)-Salen ligand in

absolute ethanol.

Heat the mixture to reflux for 20 minutes.

Add 2.0 equivalents of solid manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) in one

portion.

Continue refluxing for 30 minutes.

Bubble air through the solution while continuing to heat at reflux for 1 hour to facilitate

oxidation of Mn(II) to Mn(III).
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Add 3 equivalents of lithium chloride (LiCl) and continue refluxing.

The catalyst will precipitate from the solution upon cooling. Collect the solid by filtration.

Quantitative Data

Step Product Typical Yield
Purity/Enantio
meric Excess
(ee)

Reference

1

(R,R)-1,2-

diaminocyclohex

ane L-tartrate

High

High

enantiomeric

purity after

crystallization

[3]

2
(R,R)-Salen

Ligand
>90% >98% [1]

3
Jacobsen's

Catalyst
~90-95% N/A [1]

Preparation of Chiral Ru-TsDPEN Catalysts for
Asymmetric Transfer Hydrogenation
Ruthenium catalysts bearing the N-tosylated 1,2-diphenylethylenediamine (TsDPEN) ligand are

highly effective for the asymmetric transfer hydrogenation of ketones and imines.[4][5][6] These

reactions typically use a simple hydrogen source like isopropanol or a formic acid/triethylamine

mixture.

Experimental Workflow for Ru-TsDPEN Catalyst
Synthesis
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Step 1: Ligand Synthesis

Step 2: Catalyst Formation

(R,R)-1,2-Diphenylethylenediamine
((R,R)-DPEN)

Monosulfonylation

p-Toluenesulfonyl chloride
(TsCl)

(R,R)-N-p-Tosyl-1,2-
diphenylethylenediamine

((R,R)-TsDPEN)

(R,R)-TsDPEN

Complexation

[RuCl₂(p-cymene)]₂

RuCl(R,R)-TsDPEN

Click to download full resolution via product page

Caption: General workflow for the synthesis of a Ru-TsDPEN catalyst.

Experimental Protocols
Step 1: Synthesis of (R,R)-N-p-Tosyl-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Dissolve (R,R)-1,2-diphenylethylenediamine in a suitable solvent such as dichloromethane.

Cool the solution in an ice bath.

Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent. The

stoichiometry should be controlled to favor monosulfonylation.

The reaction is typically stirred at low temperature and then allowed to warm to room

temperature.

After the reaction is complete, it is quenched with water or a mild base.
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The product is extracted with an organic solvent, and the organic layer is washed, dried, and

concentrated.

Purification is usually achieved by chromatography or recrystallization.

Step 2: Preparation of RuCl--INVALID-LINK--[7]

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine (R,R)-

TsDPEN and [RuCl₂(p-cymene)]₂.

Add a suitable solvent, such as acetonitrile.

The mixture is typically stirred at room temperature or gently heated until the reaction is

complete, which can be monitored by TLC or other analytical techniques.

The resulting catalyst can often be used directly in solution for transfer hydrogenation

reactions or isolated as a solid.

Quantitative Data for Asymmetric Transfer
Hydrogenation using Ru-TsDPEN
The following table provides representative data for the application of these catalysts.
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Substrate Product
Catalyst
Loading
(mol%)

Yield (%)
Enantiomeri
c Excess
(ee) (%)

Reference

Acetophenon

e

1-

Phenylethano

l

0.1 - 1 >95 >99 [4][8]

2-

Phenylquinoli

ne

2-Phenyl-

1,2,3,4-

tetrahydroqui

noline

1 - 2 High up to 99 [9]

α-Bromo

acetophenon

es

Chiral β-

aminols
0.5 - 1 High up to 99 [8]

Preparation of Chiral Bis(oxazoline) (BOX) Ligands
Chiral bis(oxazoline) ligands are versatile ligands that can be coordinated with a variety of

metals (e.g., Cu, Fe, Zn) to catalyze a wide range of asymmetric reactions.[10][11][12] They

are synthesized from chiral amino alcohols, which can be derived from the reduction of amino

acids.
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Step 1: Preparation of Bis(oxazoline) Precursor

Step 2 (Optional): Further Modification

Chiral Amino Alcohol
(e.g., (1R,2S)-1-amino-2-indanol)

Condensation

Dicarboxylate or Imidate Derivative
(e.g., Diethyl malonimidate dihydrochloride)

Bis(oxazoline) Ligand

Bis(oxazoline) Ligand

Modification Reaction

Reagents for Bridging Group Modification

Modified BOX Ligand

Click to download full resolution via product page

Caption: General workflow for the synthesis of a BOX ligand.

Experimental Protocol for a C₂-Symmetric Bis(oxazoline)
Ligand[11][12]

In an oven-dried, three-necked round-bottomed flask under a nitrogen atmosphere, combine

the chiral amino alcohol (e.g., (1R,2S)-(+)-cis-1-amino-2-indanol) and a dicarboxylate or

imidate derivative (e.g., diethyl malonimidate dihydrochloride) in a suitable solvent like

dichloromethane.

Heat the reaction mixture (e.g., to 45 °C) and stir for an extended period (e.g., 18 hours).

Monitor the reaction progress using an appropriate analytical method such as ¹H NMR.

After completion, cool the reaction to room temperature and perform an aqueous workup.

Extract the aqueous layer with the organic solvent.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1330337?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Combine the organic layers, dry with an anhydrous drying agent (e.g., sodium sulfate), filter,

and concentrate under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent

system (e.g., ethanol).

Quantitative Data
Starting Amino
Alcohol

Linker Source Product Yield (%) Reference

(1R,2S)-(+)-cis-

1-amino-2-

indanol

Diethyl

malonimidate

dihydrochloride

Bis((3aR,8aS)-3a

,8a-dihydro-8H-

indeno[1,2-

d]oxazol-2-

yl)methane

70 [11][12]

Concluding Remarks
The methodologies presented herein provide a foundation for the synthesis of highly valuable

chiral catalysts from 1,2-diamine precursors. The successful preparation of these catalysts is

crucial for the advancement of asymmetric synthesis and the development of new chiral drugs

and fine chemicals. Researchers are encouraged to consult the primary literature cited for more

detailed information and for the specific safety precautions associated with each procedure.

The versatility of the 1,2-diamine scaffold ensures that the development of new catalysts based

on this motif will continue to be a vibrant and important area of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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